Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a chemical compound that has gained significant attention in the scientific research field. It is a derivative of piperazine and is commonly used in medicinal chemistry, especially in the development of antipsychotic drugs.
Wirkmechanismus
The exact mechanism of action of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic effects. It also interacts with other neurotransmitter systems, such as serotonin and glutamate, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain, which is responsible for its antipsychotic effects. It also increases the release of GABA, a neurotransmitter that has inhibitory effects on the central nervous system, which may contribute to its anxiolytic and sedative effects. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent and selective pharmacological effects, making it a useful tool for studying various neurotransmitter systems. However, it has several limitations, including its potential toxicity and the lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)-. One potential direction is the development of novel drugs based on its chemical structure, which could have improved therapeutic efficacy and fewer side effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore its potential applications in the treatment of various diseases, such as inflammation-related disorders.
In conclusion, piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop novel drugs based on its chemical structure.
Synthesemethoden
The synthesis of piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- involves the reaction of 3-chlorophenylhydrazine with 2-oxo-1-pyrrolidineacetic acid in the presence of acetic anhydride and triethylamine. The reaction occurs through the formation of an intermediate, which is then converted to the final product through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects, making it a promising candidate for the development of drugs to treat various mental disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammation-related diseases.
Eigenschaften
CAS-Nummer |
131028-02-9 |
---|---|
Produktname |
Piperazine, 1-(3-chlorophenyl)-4-((2-oxo-1-pyrrolidinyl)acetyl)- |
Molekularformel |
C16H20ClN3O2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
1-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-3-1-4-14(11-13)18-7-9-19(10-8-18)16(22)12-20-6-2-5-15(20)21/h1,3-4,11H,2,5-10,12H2 |
InChI-Schlüssel |
HZWKRHQTTJJKDX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1CC(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Andere CAS-Nummern |
131028-02-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.